molecular formula C14H20O2 B14352553 4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol CAS No. 91826-78-7

4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol

Cat. No.: B14352553
CAS No.: 91826-78-7
M. Wt: 220.31 g/mol
InChI Key: AZMKBYQDNWUEFC-UHFFFAOYSA-N
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Description

4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol is an organic compound characterized by its unique structure, which includes a phenylethyl group and a pentene backbone with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpent-3-en-2-one with phenylethyl magnesium bromide (Grignard reagent) followed by hydrolysis to yield the desired diol . The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bond can be reduced to form saturated compounds.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.

Major Products

    Oxidation: Formation of 4-Methyl-3-(2-phenylethyl)pent-4-ene-2-one.

    Reduction: Formation of 4-Methyl-3-(2-phenylethyl)pentane-2,3-diol.

    Substitution: Formation of 4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-dichloride.

Scientific Research Applications

4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The phenylethyl group may interact with hydrophobic pockets in proteins, affecting their conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-(2-phenylethyl)pent-4-ene-2-one
  • 4-Methyl-3-(2-phenylethyl)pentane-2,3-diol
  • 4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-dichloride

Uniqueness

4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol is unique due to its combination of a phenylethyl group and a pentene backbone with two hydroxyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

91826-78-7

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

4-methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol

InChI

InChI=1S/C14H20O2/c1-11(2)14(16,12(3)15)10-9-13-7-5-4-6-8-13/h4-8,12,15-16H,1,9-10H2,2-3H3

InChI Key

AZMKBYQDNWUEFC-UHFFFAOYSA-N

Canonical SMILES

CC(C(CCC1=CC=CC=C1)(C(=C)C)O)O

Origin of Product

United States

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